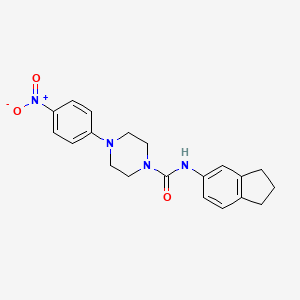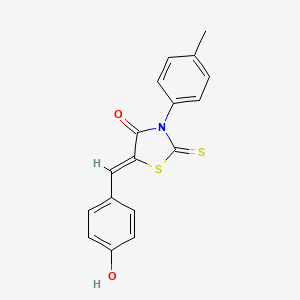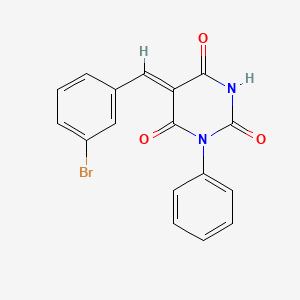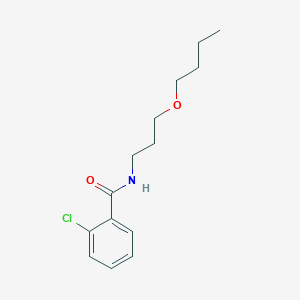![molecular formula C22H28N2O4 B4759162 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide](/img/structure/B4759162.png)
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide
説明
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide, also known as Moroxydine, is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cell survival, proliferation, and apoptosis. This compound has been shown to activate the PI3K/Akt and MAPK/ERK signaling pathways, which are known to play a crucial role in cell survival and proliferation. This compound has also been found to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have a neuroprotective effect against oxidative stress-induced neuronal damage. In addition, this compound has been shown to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.
実験室実験の利点と制限
One of the major advantages of using 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a promising candidate for drug development. However, the major limitation of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have a neuroprotective effect against oxidative stress-induced neuronal damage, making it a promising candidate for the development of novel neuroprotective drugs. Another potential application of this compound is in the treatment of cancer. This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis, making it a potential candidate for the development of anticancer drugs. In addition, further research is needed to understand the exact mechanism of action of this compound and to improve its pharmacokinetic properties.
科学的研究の応用
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a neuroprotective effect against oxidative stress-induced neuronal damage. In cancer research, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-3-21(28-20-10-8-19(26-2)9-11-20)22(25)23-16-17-4-6-18(7-5-17)24-12-14-27-15-13-24/h4-11,21H,3,12-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMUCHUYTDZQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)N2CCOCC2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759083.png)
![[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetonitrile](/img/structure/B4759091.png)
![3-amino-2-(aminocarbonyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4759102.png)

![2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4759117.png)


![N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4759136.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4759142.png)
![5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B4759147.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide](/img/structure/B4759148.png)
![2-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4759175.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-nitrobenzamide](/img/structure/B4759183.png)

